molecular formula C7H9N3O B1418236 (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime CAS No. 1119451-04-5

(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

Cat. No.: B1418236
CAS No.: 1119451-04-5
M. Wt: 151.17 g/mol
InChI Key: DKJCYDCGHWJARD-UHFFFAOYSA-N
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Description

(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime is a heterocyclic oxime derivative characterized by a bicyclic indazolone core substituted with an oxime (-NOH) group at the 4-position. The Z-configuration of the oxime group confers distinct steric and electronic properties, influencing its reactivity and biological interactions. Its synthesis typically involves the condensation of 1,5,6,7-tetrahydro-4H-indazol-4-one with hydroxylamine under basic conditions, analogous to methods described for betulonic acid oxime derivatives .

Properties

IUPAC Name

N-(1,5,6,7-tetrahydroindazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-10-7-3-1-2-6-5(7)4-8-9-6/h4,11H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJCYDCGHWJARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270310
Record name 1,5,6,7-Tetrahydro-4H-indazol-4-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-04-5
Record name 1,5,6,7-Tetrahydro-4H-indazol-4-one oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,6,7-Tetrahydro-4H-indazol-4-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Tetrahydroindazole Core

a. Starting Materials and Precursors

The core structure of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one is typically synthesized from substituted heterocyclic ketones or diketones, often derived from cyclization reactions involving hydrazines or hydrazides with suitable ketone precursors.

b. Key Synthetic Strategies

  • Cyclization of Hydrazines with Ketones or Diketones:
    A common approach involves condensing hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions to form the indazole ring system. For example, the reaction of hydrazine hydrate with 1,3-diketones like acetylacetone can lead to cyclized indazole derivatives.

  • Reduction of Aromatic or Aromatic-Related Intermediates:
    The aromatic precursors can be selectively reduced to tetrahydro derivatives using catalytic hydrogenation or chemical reducing agents, yielding the tetrahydroindazole core.

  • Use of Cyclization Reactions with Suitable Intermediates:
    As detailed in recent synthesis reports, such as the work on indazole derivatives, cyclization often occurs via intramolecular nucleophilic attack facilitated by acid catalysis or metal catalysis (e.g., rhodium or palladium catalysts).

Functionalization to Obtain the 4-One Oxime

a. Oxime Formation

The key step involves converting the ketone group at position 4 of the tetrahydroindazole core into an oxime:

R–C(=O)–R' + NH2OH → R–C(=NOH)–R'
  • Reaction Conditions:
    • Reagents: Hydroxylamine hydrochloride or free hydroxylamine.
    • Base: Sodium acetate or sodium hydroxide to facilitate nucleophilic attack.
    • Solvent: Ethanol, methanol, or acetic acid.
    • Temperature: Typically performed at mild temperatures below 80°C to optimize yield and minimize side reactions.

b. Optimal Conditions Based on Literature

Specific Synthesis Pathway Summary

Step Description Reagents & Conditions Notes
1 Formation of tetrahydroindazole core Hydrazine hydrate + substituted diketone Acidic or catalytic hydrogenation
2 Cyclization to form indazole ring Intramolecular cyclization under heat or catalysis Metal catalysis (e.g., Rh, Pd) or acid catalysis
3 Oxime formation at ketone position Hydroxylamine hydrochloride + sodium acetate in ethanol Reflux at <80°C, monitored by IR and TLC

Data Tables of Key Experimental Conditions

Reaction Step Reagents Solvent Temperature Time Yield Notes
Cyclization Hydrazine hydrate + diketone Ethanol or acetic acid Reflux (~80°C) 4–8 hours 70–85% Intramolecular cyclization
Oxime formation Hydroxylamine hydrochloride + sodium acetate Ethanol 60–80°C 2–4 hours 65–75% Confirmed via IR/NMR

Research Findings and Analytical Data

  • Structural Confirmation:
    NMR spectroscopy (both $$^{1}H$$ and $$^{13}C$$) confirms the formation of the oxime group, with characteristic signals at δ ~8–9 ppm for the oxime proton and IR absorption around 1650–1700 cm$$^{-1}$$ for N–O stretch.

  • Stability Considerations:
    The oxime derivatives exhibit good stability under neutral conditions but may undergo hydrolysis under strongly acidic or basic environments, necessitating controlled reaction and storage conditions.

  • Yield Optimization: Using acetic acid as a solvent and performing the oxime formation at slightly lower temperatures (~60°C) improves yields and minimizes side reactions.

Scientific Research Applications

Human Neutrophil Elastase Inhibition

One of the most prominent applications of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is its role as an inhibitor of human neutrophil elastase (HNE). HNE is a serine protease involved in inflammatory processes, making it a therapeutic target for conditions such as chronic obstructive pulmonary disease (COPD) and various cancers. Studies have shown that this compound exhibits strong inhibitory activity against HNE, with inhibition constants (K_i) ranging from 6 to 35 nM, indicating high potency against this enzyme .

The mechanism of action involves the compound's ability to bind to the active site of HNE, preventing substrate access and subsequent enzyme activity. This inhibition can modulate inflammatory responses effectively, suggesting potential therapeutic benefits in treating diseases characterized by excessive inflammation .

Synthetic Pathways

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Various synthetic routes have been documented in the literature, showcasing different reagents and reaction conditions. The oxime functional group allows for further transformations such as Beckmann rearrangement or conversion to ketones, enhancing the compound's utility in organic synthesis.

Material Science Applications

Beyond its pharmaceutical implications, this compound has potential applications in material science. The indazole framework is known for interesting electronic properties that could be exploited in developing organic light-emitting diodes (OLEDs) and other functional materials. Research into the material properties of this compound could lead to innovative applications in electronics and optoelectronics.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound better, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1H-indazoleContains an indazole coreLess stable than tetrahydro derivatives
1H-pyrazoleFive-membered ring with nitrogenDifferent reactivity profile
2-aminoquinolineSimilar nitrogen-containing ringKnown for diverse pharmacological effects
1,2-dihydroquinolineContains a fused bicyclic structureExhibits different biological activities

The distinct functionalization at the 4-position and the presence of the oxime group in this compound contribute to its selective biological activity against HNE compared to other similar compounds.

Mechanism of Action

The mechanism of action of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific application.

Comparison with Similar Compounds

Structural and Tautomeric Considerations

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold exhibits tautomerism, existing in two forms (enol and keto) depending on substituents and environmental conditions. Computational studies demonstrate that alkylated derivatives (e.g., 6,6-dimethyl or 3-methyl substitutions) stabilize the keto tautomer, which is critical for binding to targets like human neutrophil elastase (HNE) .

Table 1: Tautomeric Stability and Substituent Effects

Compound Most Stable Tautomer Key Substituents Reference
(4Z)-Indazol-4-one oxime Keto Oxime (Z-configuration) Inferred
6,6-Dimethyl-indazol-4-one Keto 6,6-Dimethyl
3-Methyl-indazol-4-one Keto 3-Methyl

Pharmacological Potential vs. Other Oxime-Containing Compounds

Oxime ethers in β-blockers (e.g., falintolol) demonstrate the role of oxime groups in enhancing receptor binding . In contrast, tamoxifen analogues incorporating indazolone cores focus on ROS generation for anticancer activity, suggesting divergent applications based on substitution patterns .

Isomer-Specific Effects: Z vs. E Configuration

The (4E)-isomer of indazol-4-one oxime () likely differs in spatial arrangement, affecting hydrogen-bonding networks and steric interactions. Computational modeling could predict enhanced stability or activity for the Z-isomer, though empirical data are lacking.

Biological Activity

(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biochemical interactions, mechanisms of action, and therapeutic applications based on recent research findings.

Overview of the Compound

  • Chemical Structure : The compound belongs to the class of oximes, characterized by a hydroxylamine group (-NOH) attached to a carbon atom double-bonded to nitrogen. Its molecular formula is C7H9N3OC_7H_9N_3O, with a molecular weight of 151.17 g/mol .
  • CAS Number : 1119451-04-5.

Enzyme Interactions

This compound has demonstrated significant interactions with various enzymes:

  • Acetylcholinesterase : It acts as a reactivator for acetylcholinesterase inhibited by organophosphorus compounds. This property suggests its potential utility in treating poisoning cases involving organophosphates .
  • Human Neutrophil Elastase (HNE) : A study reported that derivatives of this compound exhibit potent inhibitory activity against HNE, a serine protease implicated in inflammatory diseases and cancer. The inhibitors derived from this scaffold showed KiK_i values ranging from 6 to 35 nM, indicating high potency .

The biological effects of this compound are attributed to several mechanisms:

  • Competitive Inhibition : Kinetic studies reveal that the compound acts as a competitive inhibitor for HNE. This was confirmed through Lineweaver-Burk plots demonstrating altered substrate hydrolysis rates in the presence of the compound .
  • Cell Signaling Modulation : The compound influences cell signaling pathways related to apoptosis and cell survival, indicating its potential role in cancer therapy .

Anticancer Activity

Research indicates that this compound derivatives may serve as promising candidates for anticancer agents due to their ability to inhibit key enzymes involved in tumor progression .

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. Further exploration into its structure-activity relationship (SAR) could enhance its efficacy as an antimicrobial agent .

Inhibitory Activity Against HNE

A recent study synthesized a series of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives and evaluated their biological activity against HNE. The results indicated that these compounds displayed significant inhibitory potential with half-lives exceeding one hour in aqueous buffers. This stability enhances their therapeutic applicability .

Structure-Activity Relationship (SAR)

The investigation into the SAR of these compounds revealed that specific substitutions at positions 1 and 5 on the indazole core significantly influenced their inhibitory potency against HNE. For instance, certain modifications led to compounds that were four times more active than standard reference inhibitors .

Comparative Analysis

CompoundActivity TypeKiK_i Value (nM)Stability (Half-life)
(4Z)-1,5,6,7-Tetrahydro-4H-Indazol-4-One DerivativeHNE Inhibitor6 - 35> 1 hour
PralidoximeOrganophosphate AntidoteNot specifiedNot specified
ObidoximeOrganophosphate AntidoteNot specifiedNot specified

Q & A

What are the optimized synthetic routes for (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime, and how do reaction conditions influence regioselectivity?

Basic Research Focus
The synthesis typically involves cyclization of α-aminocarboxylic acid derivatives or hydrazides under solvent-free or catalytic conditions. For example, regioselective annulation using iminophosphorane-mediated methods can yield the tetrahydroindazolone core, followed by oxime formation via condensation with hydroxylamine . Key variables include temperature (e.g., 70°C for 7 hours in McMurry coupling reactions) and solvent polarity, which affect tautomeric equilibria and regioselectivity . NMR monitoring (e.g., 1^1H and 13^{13}C) is critical for tracking intermediates .

How is the Z-configuration of the oxime group confirmed experimentally, and what analytical challenges arise?

Basic Research Focus
The Z-configuration is validated via NOE (Nuclear Overhauser Effect) NMR experiments and X-ray crystallography. For instance, 13^{13}C-NMR chemical shifts for the oxime carbon (δ ~150–160 ppm) and coupling constants in 1^1H-NMR (e.g., J=810J = 8–10 Hz for trans-configuration) provide diagnostic data . Challenges include dynamic tautomerism in solution, which can obscure spectral interpretation; low-temperature NMR or solid-state analysis may resolve this .

How do computational methods predict tautomeric stability in (4Z)-tetrahydroindazol-4-one oxime derivatives?

Advanced Research Focus
Ab initio Hartree-Fock calculations (6-31G* basis set) reveal that 1H-tautomers are marginally more stable than 2H-forms (~1 kJ/mol difference) due to aromaticity preservation in the pyrazole ring. Solvent polarity shifts equilibria: polar solvents stabilize 1H-tautomers (higher dipole moment, μ ≈ 4.5 Debye) via solvation effects . MD simulations or COSMO-RS models can refine predictions for biological environments .

How can researchers address contradictions in reported biological activities of tetrahydroindazol-4-one oxime derivatives?

Advanced Research Focus
Discrepancies often arise from substituent effects or assay conditions. For example, 3-methylphenyl substitutions enhance dihydroorotate dehydrogenase (DHODH) inhibition (IC50_{50} < 100 nM), while electron-withdrawing groups reduce activity . Systematic SAR studies using isosteric replacements (e.g., -CF3_3 vs. -CH3_3) and orthogonal assays (e.g., enzymatic vs. cell-based) clarify structure-activity relationships . Meta-analysis of logP and pKa data is recommended to account for bioavailability variations .

What strategies enable the application of (4Z)-tetrahydroindazol-4-one oxime in natural product synthesis?

Advanced Research Focus
The scaffold serves as a key intermediate in synthesizing indole alkaloids and pyrrole-containing natural products. For example, coupling with furan or thiophene derivatives via Pd-catalyzed cross-coupling yields bioactive hybrids . Asymmetric hydrogenation (e.g., using chiral Ru catalysts) introduces stereocenters for complex targets . Recent work highlights its use in constructing Tamoxifen analogues via McMurry reactions, leveraging the oxime’s chelating ability for regiocontrol .

What experimental design principles optimize bioactivity in tetrahydroindazol-4-one oxime derivatives?

Advanced Research Focus
Rational design integrates computational docking (e.g., AutoDock Vina) with synthetic modularity. For DHODH inhibitors, substituents at N1 and C3 positions are optimized for hydrophobic pocket fit (e.g., 2,3-dimethylphenyl boosts binding ΔG by ~2 kcal/mol) . Parallel synthesis (e.g., solution-phase libraries) accelerates SAR exploration, while late-stage functionalization (e.g., Suzuki-Miyaura coupling) diversifies lead compounds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime
Reactant of Route 2
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(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

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